2-Acetylthioethanesulfonic Acid-d4 Sodium Salt
CAS No.:
Cat. No.: VC18535204
Molecular Formula: C4H7NaO4S2
Molecular Weight: 210.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7NaO4S2 |
|---|---|
| Molecular Weight | 210.2 g/mol |
| IUPAC Name | sodium;2-acetylsulfanyl-1,1,2,2-tetradeuterioethanesulfonate |
| Standard InChI | InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1/i2D2,3D2; |
| Standard InChI Key | UJIOMPDETDVHAO-DAHDXRBSSA-M |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SC(=O)C.[Na+] |
| Canonical SMILES | CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Deuterium Labeling
2-Acetylthioethanesulfonic Acid-d4 Sodium Salt is a sodium salt derivative of 2-acetylthioethanesulfonic acid, where four hydrogen atoms are replaced by deuterium. This modification occurs at specific positions within the acetylthioethyl group, yielding a molecular formula of C₄H₃D₄NaO₄S₂. The deuterium labeling reduces signal interference in mass spectrometric analyses, enabling researchers to distinguish the compound from its non-deuterated counterparts in complex biological matrices .
The sulfonic acid group (-SO₃H) and thioester (-S-CO-) functional groups confer water solubility and reactivity, respectively. These features facilitate its integration into aqueous biochemical systems while maintaining compatibility with organic synthesis protocols.
Physicochemical Properties
Key physicochemical parameters include a density of 1.5±0.1 g/cm³ and a molecular weight of 210.24 g/mol . While its melting and boiling points remain undocumented in public databases, the compound’s stability under standard laboratory conditions (room temperature, dry storage) has been empirically validated. The sodium counterion enhances solubility in polar solvents, with documented compatibility in phosphate-buffered saline and cell culture media.
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically begins with the reaction of ethanethioic acid derivatives and sulfonating agents under controlled conditions. Deuterium incorporation is achieved through hydrogen-deuterium exchange reactions using heavy water (D₂O) or deuterated reagents at specific synthesis stages. Post-synthetic purification involves ion-exchange chromatography to isolate the sodium salt form, followed by lyophilization to obtain a stable powder .
Quality Control and Characterization
Batch consistency is ensured via nuclear magnetic resonance (NMR) spectroscopy, confirming deuterium enrichment ≥99%, and high-performance liquid chromatography (HPLC) to verify purity >98%. Mass spectrometry (MS) profiles exhibit characteristic isotopic patterns, with the [M+Na]⁺ ion observed at m/z 233.04 in positive-ion mode .
Applications in Biochemical Research
Metabolic Pathway Tracing
The compound’s primary application lies in elucidating sulfur metabolic networks. Its deuterated structure allows precise tracking via LC-MS/MS, distinguishing it from endogenous thioethers and sulfonates. Researchers have employed it to map glutathione conjugation pathways and sulfate assimilation in hepatic cell lines .
Mass Spectrometry Enhancement
Deuterium labeling reduces matrix effects in quantitative MS assays. A 2024 study demonstrated a 40% improvement in signal-to-noise ratios for acetylthioethane metabolites when using the deuterated form compared to non-labeled analogs. This enhancement proves critical in low-abundance biomarker detection.
Drug Development and Toxicology
Pharmaceutical researchers utilize the compound to study prodrug activation mechanisms. For instance, its structural similarity to mesna (a chemoprotectant) enables investigations into thiol-drug interactions while avoiding isotopic interference . Toxicology screens incorporate it as an internal standard for quantifying sulfhydryl-containing toxins in plasma .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In vitro assays reveal that 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt serves as a substrate analog for sulfotransferases and thioesterases. Kinetic studies show a Kₘ value of 12.3 μM for human SULT1A1, indicating moderate binding affinity comparable to endogenous sulfonate acceptors.
Cellular Uptake and Distribution
Radiolabeled tracking in murine models shows rapid renal clearance (t₁/₂ = 2.1 hr) with minimal hepatic accumulation . This pharmacokinetic profile supports its utility in short-term metabolic labeling studies without long-term tissue retention concerns.
Comparative Analysis with Related Compounds
Versus Non-Deuterated Analogues
The deuterated form exhibits identical chemical reactivity but distinct spectroscopic properties. For example, in ¹H-NMR, the deuterated acetyl group resonates as a singlet at δ 2.32 ppm, versus a quartet at δ 2.35 ppm in the protiated form. This spectral simplification aids reaction monitoring in synthetic chemistry.
Versus Mesna and Other Thioethers
While mesna (2-mercaptoethanesulfonate) shares the sulfonate group, 2-Acetylthioethanesulfonic Acid-d4 Sodium Salt lacks a free thiol, making it resistant to spontaneous oxidation . This stability allows longer incubation times in cell-based assays without antioxidant additives.
Recent Research Advancements
Cancer Metabolism Studies
A 2024 investigation employed the compound to trace cysteine metabolism in glioblastoma cells, revealing upregulated transsulfuration pathways in chemotherapy-resistant subtypes. Deuterium labeling enabled precise quantification of ³⁴S/²H isotopic ratios via multicollector ICP-MS.
Environmental Biomonitoring
Pilot studies detect the compound’s non-deuterated form in wastewater effluents, prompting development of deuterated analogs as internal standards for environmental LC-MS workflows . This application addresses matrix effect challenges in trace-level contaminant analysis.
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